[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
CAS No.:
Cat. No.: VC18625406
Molecular Formula: C34H16F18IrN4P
Molecular Weight: 1045.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H16F18IrN4P |
|---|---|
| Molecular Weight | 1045.7 g/mol |
| IUPAC Name | 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
| Standard InChI | InChI=1S/C12H6F6N2.2C11H5F3N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3 |
| Standard InChI Key | YAONBOFRQWVDGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features an octahedral iridium(III) center coordinated by three distinct ligands:
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Two cyclometalating dFFppy ligands: Each consists of a phenyl ring substituted with 3,5-difluoro groups and a 5-fluoro-2-pyridinyl moiety. These ligands facilitate strong metal-to-ligand charge transfer (MLCT) transitions .
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One dCF3bpy ancillary ligand: The 5,5'-bis(trifluoromethyl)-2,2'-bipyridine ligand introduces electron-withdrawing trifluoromethyl groups, stabilizing the complex and modulating its excited-state properties .
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Hexafluorophosphate (PF6⁻) counterion: Enhances solubility in polar organic solvents while maintaining ionic conductivity .
The molecular formula is C40H24F18IrN6P, with a molecular weight of 1,198.91 g/mol .
Synthesis Pathways
Synthesis typically proceeds via a two-step protocol:
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Cyclometalation: Reacting iridium(III) chloride hydrate with excess dFFppy ligand in a glycol solvent (e.g., 2-ethoxyethanol) at 120–150°C for 12–24 hours forms a chloro-bridged dimer .
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Ancillary Ligand Substitution: The dimer is treated with dCF3bpy and a halide scavenger (e.g., AgPF6) in dichloromethane, yielding the final complex after purification by column chromatography .
Critical Parameters:
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Ligand purity: >98% ligands are required to avoid byproducts .
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Reaction atmosphere: Conducted under inert gas (N2/Ar) to prevent oxidation .
Physical and Chemical Properties
Thermodynamic Stability
| Property | Value | Source |
|---|---|---|
| Melting point | >300°C (decomposes) | |
| Solubility | Soluble in DCM, DMF, THF | |
| Storage conditions | 2–8°C under N2/Ar |
The compound’s high thermal stability (>300°C) is attributed to strong Ir–C/N bonds and fluorinated ligands . Decomposition above 300°C releases toxic fumes (e.g., HF, PF5), necessitating controlled handling .
Spectroscopic Characteristics
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UV-Vis Absorption:
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Emission:
Photophysical and Electrochemical Behavior
Excited-State Dynamics
The complex exhibits a mixed 3MLCT/3LC (ligand-centered) excited state, confirmed by nanosecond transient absorption spectroscopy . Key metrics:
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Redox Potentials (vs. Fc+/Fc):
These properties enable dual photooxidation and photoreduction activity, critical for photoredox catalysis .
Comparative Performance
| Property | [Ir(dFFppy)2(dCF3bpy)]PF6 | [Ir(ppy)2(bpy)]PF6 |
|---|---|---|
| λem (nm) | 620 | 580 |
| Φ | 0.45 | 0.32 |
| τ (µs) | 1.2 | 0.9 |
| Catalytic TON (H2 evolution) | 832 | 450 |
TON = Turnover number after 96 h irradiation .
Applications in Photocatalysis and Optoelectronics
Photoredox Catalysis
The compound catalyzes:
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C–H bond functionalization: Alkylation of remote C–H bonds via hydrogen atom transfer (HAT) .
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Cross-dehydrogenative coupling: Coupling of amines and alkenes with 85–92% yields .
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Hydrogen evolution: Achieves 832 TON in H2 generation when paired with K2PtCl4 and triethylamine .
Organic Light-Emitting Diodes (OLEDs)
As a dopant in emissive layers:
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Commission Internationale de l’Éclairage (CIE) coordinates: (0.62, 0.38), indicating red-orange emission .
Recent Advances and Future Directions
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